N-[4-(butan-2-yl)phenyl]-1-(cyclohexylcarbamothioyl)formamide
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Description
N-[4-(butan-2-yl)phenyl]-1-(cyclohexylcarbamothioyl)formamide is a useful research compound. Its molecular formula is C18H26N2OS and its molecular weight is 318.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and characterization of sulfanilamide derivatives, which include compounds structurally related to N-(4-butan-2-ylphenyl)-2-(cyclohexylamino)-2-sulfanylideneacetamide. These derivatives were analyzed using various spectroscopic methods and their thermal properties were evaluated. Although the study did not find significant antibacterial activity for these compounds, the research contributes to the understanding of the chemical properties and potential applications of similar compounds in material science and drug development Lahtinen et al., 2014.
Catalysis
In another study, a novel N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research highlights the utility of N-sulfonated compounds in facilitating chemical reactions, which could be applicable to compounds like N-(4-butan-2-ylphenyl)-2-(cyclohexylamino)-2-sulfanylideneacetamide in catalyzing organic transformations Goli-Jolodar et al., 2016.
Antimicrobial and Antifungal Activities
Research into sulfanilamide derivatives also explores their antimicrobial and antifungal activities. Although the specific compound N-(4-butan-2-ylphenyl)-2-(cyclohexylamino)-2-sulfanylideneacetamide was not directly studied, related compounds were found to have limited antimicrobial effectiveness. This suggests potential for further investigation into the antimicrobial applications of similar compounds Gouda et al., 2010.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(cyclohexylamino)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-3-13(2)14-9-11-16(12-10-14)19-17(21)18(22)20-15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBJRKJBEOCRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(=S)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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